methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

Description

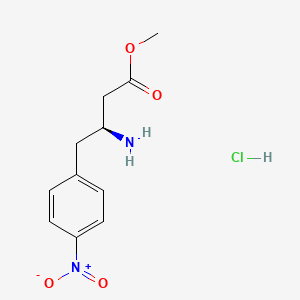

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is a chiral compound characterized by an (S)-configured amino group at the third carbon of a butanoate ester backbone. The fourth carbon is substituted with a para-nitrophenyl group, and the molecule exists as a hydrochloride salt.

Properties

Molecular Formula |

C11H15ClN2O4 |

|---|---|

Molecular Weight |

274.70 g/mol |

IUPAC Name |

methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1 |

InChI Key |

RAANXWNXFJERMB-FVGYRXGTSA-N |

Isomeric SMILES |

COC(=O)C[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Canonical SMILES |

COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Methyl 4-(4-nitrophenyl)butanoate to Methyl 4-(4-aminophenyl)butanoate

One key step involves the catalytic hydrogenation of methyl 4-(4-nitrophenyl)butanoate to yield methyl 4-(4-aminophenyl)butanoate. This reaction is performed using palladium on activated charcoal as a catalyst in methanol solvent under a hydrogen atmosphere.

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-(4-nitrophenyl)butanoate (3.05 g) |

| Catalyst | Palladium on activated charcoal (1.0 g, 10% Pd) |

| Solvent | Methanol (40 mL) |

| Reaction Time | 3 hours |

| Temperature | Ambient, under hydrogen balloon |

| Yield | 88% |

| Work-up | Filtration through Celite, solvent removal |

This reaction yields the amine product as a brown solid, which can be used directly in subsequent steps without further purification.

Reduction Using Iron and Ferrous Sulfate

An alternative reduction method involves the use of iron powder and ferrous sulfate heptahydrate in a methanol-water mixture under reflux conditions.

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-(4-nitrophenyl)butanoate |

| Reducing Agents | Iron powder (34.0 g), ferrous sulfate heptahydrate (11.71 g) |

| Solvent | Methanol (200 mL) and water (100 mL) |

| Reaction Conditions | Reflux for 6 hours |

| Work-up | Hot filtration, methanol evaporation, extraction with ethyl acetate, drying, and column chromatography |

| Yield | Not specified, but effective purification achieved |

This method provides a viable alternative to catalytic hydrogenation, especially where hydrogen gas handling is limited.

Esterification of 4-(4-aminophenyl)butyric Acid

The amine-containing acid can be converted to the methyl ester using sulfuric acid catalysis in methanol under reflux.

| Parameter | Details |

|---|---|

| Starting Material | 4-(4-aminophenyl)butyric acid (2.00 g) |

| Catalyst | Concentrated sulfuric acid (1 mL) |

| Solvent | Methanol (50 mL) |

| Reaction Time | 1.5 hours reflux |

| Work-up | Partial methanol distillation, cooling, precipitation with methyl tert-butyl ether and hexanes, extraction with tetrahydrofuran/water and ammonium hydroxide, organic layer washing and drying |

| Yield | 96% |

The product is obtained as a brown solid with high purity, suitable for further transformations.

Preparation of Hydrochloride Salt

The final hydrochloride salt of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate is typically prepared by treatment of the free amine ester with hydrochloric acid under controlled conditions to afford the stable salt form.

Details on specific conditions for salt formation are less commonly detailed but generally involve:

- Dissolution of the free amine ester in an appropriate solvent (e.g., methanol or ethanol).

- Addition of hydrochloric acid gas or concentrated hydrochloric acid solution.

- Precipitation or crystallization of the hydrochloride salt.

- Isolation by filtration and drying.

This salt form enhances the compound's stability and solubility for research applications.

Comparative Analysis of Preparation Methods

| Step | Method | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of nitro to amine | Pd/C hydrogenation | Methanol, H2, 3 h, ambient | 88 | Clean, efficient, direct use of product |

| Reduction of nitro to amine | Fe/FeSO4 reduction | Methanol/water, reflux, 6 h | Not specified | Alternative to hydrogenation, good purification |

| Esterification | H2SO4 catalyzed esterification | Methanol, reflux, 1.5 h | 96 | High yield, requires careful work-up |

| Hydrochloride salt formation | Acid treatment | Methanol or ethanol, HCl addition | Not specified | Standard salt formation for stability |

Research Discoveries and Optimization Insights

The catalytic hydrogenation method using palladium on activated charcoal is widely preferred for its high yield and operational simplicity, avoiding the use of stoichiometric metal reductants.

The iron/ferrous sulfate reduction provides a cost-effective alternative but requires longer reaction times and additional purification steps.

Acid-catalyzed esterification is highly efficient, with yields reaching up to 96%, but requires precise control of reaction time and temperature to avoid side reactions.

Formation of the hydrochloride salt improves compound handling and storage stability, critical for pharmaceutical research applications.

Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading can further improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs with modifications in substituents, stereochemistry, or functional groups (Table 1):

Table 1: Structural Comparison of Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride and Analogs

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound introduces significant electron withdrawal, which may enhance stability in electrophilic environments or alter binding affinity in receptor-ligand interactions. The benzyloxy group in analogs (e.g., 3D-CEC82463 and 3D-CEC82466) is electron-donating, likely increasing solubility in non-polar solvents compared to the nitro-substituted target .

Steric and Stereochemical Considerations :

Functional Group Variations

- Ester vs. Carboxylic Acid :

- The ester group in the target compound and benzyloxy analogs may act as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. In contrast, the pre-formed carboxylic acid in ’s compound could exhibit immediate bioavailability but reduced stability in acidic environments .

Biological Activity

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

- Chemical Name : Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride

- CAS Number : Not specified in the sources

- Molecular Formula : Not specified in the sources

- Molecular Weight : Not specified in the sources

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is part of a class of compounds that modulate various biological pathways. Research indicates that it can interact with G-protein coupled receptors (GPCRs), which are critical for many physiological processes. Specifically, this compound has been shown to act as an antagonist for several receptors, including:

- Motilin Receptor

- Purinergic Receptors (P2Y1)

- Serotonin Receptor (5-HT2B)

- Voltage-Gated Potassium Channel (Kv1.3)

These interactions suggest that the compound may have applications in treating conditions related to these pathways, such as gastrointestinal disorders and mood regulation disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds derived from amino acid structures. For instance, derivatives of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride have demonstrated significant activity against various strains of bacteria and fungi. The dose-dependent nature of this activity indicates potential for therapeutic use in infections resistant to conventional treatments .

Case Studies

- Case Study on Antimicrobial Effects : In a study examining various derivatives, compounds similar to methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate were tested against Candida species. The results indicated a promising anti-Candida effect, suggesting that modifications to the structure could enhance efficacy against fungal infections .

- Pharmacological Applications : The compound's ability to modulate serotonin receptors hints at its potential use in treating mood disorders. The modulation of these receptors can influence neurotransmitter systems involved in anxiety and depression, making it a candidate for further clinical investigation .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride:

Q & A

Q. What are the optimal synthetic routes for methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride, and how can reaction efficiency be validated?

The synthesis of chiral β-amino esters like this compound typically involves multi-step procedures. A common approach is to start with a protected amino acid derivative (e.g., Boc-protected intermediate) and perform deprotection using HCl in dioxane, followed by purification . For validation:

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Conduct accelerated stability studies:

- Store samples at -20°C (recommended for similar hydrochlorides), 4°C, and room temperature.

- Analyze degradation over 1–6 months using LC-MS to detect hydrolysis (e.g., ester cleavage) or nitro group reduction.

- Monitor pH sensitivity by dissolving in buffers (pH 3–9) and tracking changes via UV-Vis (λmax ~255 nm for nitroaromatics) .

Q. What analytical techniques are critical for confirming chiral purity?

- Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H).

- Polarimetry to measure optical rotation ([α]D).

- Compare retention times with enantiomeric standards. For trace impurities (<1%), use tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from differences in assay conditions or impurity profiles. Methodological solutions:

- Replicate studies using standardized protocols (e.g., fixed pH, temperature).

- Re-synthesize the compound under controlled conditions (inert atmosphere, anhydrous solvents) to minimize oxidative byproducts.

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to cross-validate bioactivity .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Microcosm Studies : Expose the compound to simulated environmental matrices (soil, water) under controlled light, temperature, and microbial activity.

- Analytical Workflow :

Q. How can researchers optimize enantioselective synthesis to minimize racemization?

- Use low-temperature (-78°C) conditions during deprotection steps.

- Employ non-polar solvents (e.g., dichloromethane) to stabilize the transition state.

- Monitor chiral integrity in real time using inline FTIR or circular dichroism (CD) spectroscopy.

- Compare kinetic vs. thermodynamic control by varying reaction times .

Q. What strategies mitigate interference from the nitro group in downstream biological assays?

Q. How should metabolite identification studies be structured for this compound?

- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH for phase I metabolism.

- Sample Preparation : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via UPLC-MS/MS.

- Data Analysis : Use software (e.g., Compound Discoverer) to align fragmentation patterns with spectral libraries .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.